

# Comprehensive Safety Data Sheet (SDS) & Technical Application Guide: 1,2-Dibromo-3-iodobenzene

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## Compound of Interest

Compound Name:	1,2-Dibromo-3-iodobenzene
CAS No.:	1191934-06-1
Cat. No.:	B3220177

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## Executive Summary

**1,2-Dibromo-3-iodobenzene** (CAS: 1191934-06-1) is a highly specialized polyhalogenated aromatic building block[1]. In drug discovery and complex natural product synthesis, it serves as a crucial linchpin for orthogonal cross-coupling reactions and the generation of substituted benzyne[2]. This technical guide synthesizes the Safety Data Sheet (SDS) requirements with advanced application protocols, providing researchers with a comprehensive understanding of its handling workflows, physicochemical causality, and synthetic utility.

## Molecular Identity & Physicochemical Causality

The utility and hazards of **1,2-Dibromo-3-iodobenzene** are intrinsically linked to its halogen substituents. The molecule features three adjacent heavy halogens, creating significant steric hindrance and a highly polarized electron cloud.

## Table 1: Physicochemical Properties and Bond Dissociation Energies

Property	Value	Causality / Significance
CAS Number	1191934-06-1	Unique identifier for regulatory compliance[3].
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> I	Defines stoichiometry for reaction equivalents[1].
Molecular Weight	361.80 g/mol	High mass due to heavy halogens; low volatility[1].
SMILES	IC1=C(Br)C(Br)=CC=C1	Structural representation for cheminformatics[4].
C-I Bond Dissociation Energy (BDE)	~222 kJ/mol	Weakest bond; primary site for oxidative addition[5].
C-Br Bond Dissociation Energy (BDE)	~280 kJ/mol	Stronger bond; remains intact during initial coupling[5].

Expertise Insight: The stark difference in Bond Dissociation Energy (BDE) between the C-I and C-Br bonds dictates the molecule's reactivity[5]. Transition metals, such as Palladium(0), will preferentially insert into the weaker C-I bond (~222 kJ/mol) over the C-Br bond (~280 kJ/mol) at room temperature or mild heating[5]. This thermodynamic differential is the absolute foundation of its use in regioselective synthesis[2].

## Hazard Identification & Toxicological Profile

According to the Globally Harmonized System (GHS), **1,2-Dibromo-3-iodobenzene** is classified primarily as a localized irritant[6].

- H315: Causes skin irritation[6].
- H319: Causes serious eye irritation[6].

Mechanistic Toxicology: The lipophilic nature of the polyhalogenated benzene ring allows it to readily partition into the lipid bilayers of cellular membranes. Once intercalated, the highly

polarizable iodine and bromine atoms can engage in halogen bonding with the nucleophilic residues (e.g., amines, thiols) of membrane proteins. This disruption of membrane integrity triggers localized inflammatory cascades, manifesting macroscopically as erythema (skin irritation) and ocular stinging.

**Self-Validating Safety Metric:** If dermal exposure occurs, the immediate cessation of burning upon flushing with polyethylene glycol (PEG) or copious soap and water validates the successful removal of the lipophilic irritant from the aqueous-lipid interface.

## Safe Handling, Storage, and Emergency Workflows

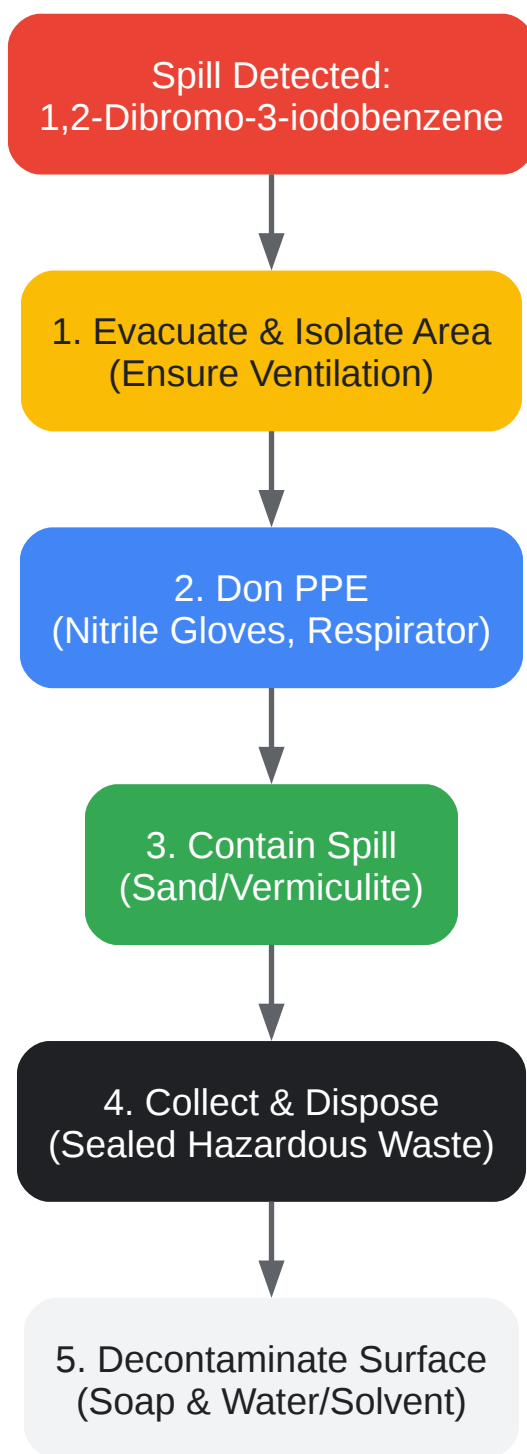
**Storage Causality:** The weak C-I bond is susceptible to homolytic cleavage via ambient ultraviolet (UV) light, generating iodine radicals (

) that dimerize into molecular iodine (

). This degradation is visually self-validating: pure **1,2-Dibromo-3-iodobenzene** is typically a solid/liquid that should be kept in the dark[4], but photolytic degradation turns the material pink or brown. Therefore, it must be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at room temperature or cooler, tightly sealed[4].

### Emergency Spill Response Protocol:

- **Evacuate & Isolate:** Immediately clear personnel from the immediate vicinity to prevent tracking the lipophilic compound.
- **Don PPE:** Equip heavy-duty nitrile gloves (double-gloved), safety goggles, and a half-mask respirator with organic vapor cartridges (if aerosolized or heated)[6].
- **Contain:** Surround the spill with an inert absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as halogenated compounds can sometimes react unpredictably with organic matrices under friction.
- **Collect:** Sweep the absorbed mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.
- **Decontaminate:** Wash the surface with a mild surfactant solution followed by an ethanol wipe to solubilize and remove residual lipophilic traces.



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Emergency Spill Response Workflow for **1,2-Dibromo-3-iodobenzene**.

# Experimental Protocols: Utilization in Drug Discovery

The primary synthetic value of **1,2-Dibromo-3-iodobenzene** lies in its ability to undergo regioselective Suzuki-Miyaura cross-coupling[2]. By strictly controlling the temperature and catalyst equivalents, researchers can functionalize the C3 position while preserving the C1 and C2 bromines for subsequent benzyne generation or further coupling[2].

## Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1,2-dibromo-3-arylbenzene without over-coupling.

- Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under Argon, dissolve 1.0 equivalent of **1,2-Dibromo-3-iodobenzene** in degassed Toluene/Water (4:1 v/v).
  - Causality: Degassing prevents the competitive oxidation of the Pd(0) catalyst by dissolved oxygen.
- Reagent Addition: Add 1.05 equivalents of the desired aryl boronic acid and 2.0 equivalents of Potassium Carbonate ( $K_2CO_3$ ).
  - Causality: A slight excess of boronic acid ensures complete consumption of the iodide, while the mild base activates the boronic acid via the formation of a reactive boronate complex.
- Catalyst Introduction: Add 0.02 equivalents (2 mol%) of Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ].
- Controlled Heating: Stir the reaction mixture at 60°C for 4 hours.
  - Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition (~222 kJ/mol) but is insufficient to break the C-Br bond (~280 kJ/mol).

[5], ensuring perfect regioselectivity.

- Self-Validation & Monitoring: Monitor via GC-MS or TLC. The disappearance of the starting material mass ( $m/z$  361.8) and the appearance of the mono-coupled product validates the selective C-I insertion. If di-coupled products appear, the temperature is too high.
- Workup: Quench with water, extract with ethyl acetate, dry over \_\_\_\_\_, and purify via flash chromatography.



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Regioselective Suzuki-Miyaura Cross-Coupling Mechanism.

## References

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